Product packaging for Hydrogencarbonic acid iron(Cat. No.:CAS No. 10290-71-8)

Hydrogencarbonic acid iron

Cat. No.: B8715067
CAS No.: 10290-71-8
M. Wt: 291.72 g/mol
InChI Key: YPJCVYYCWSFGRM-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Fundamental Chemical Context of Iron(II) Bicarbonate

Iron(II) bicarbonate is an inorganic compound with the chemical formula Fe(HCO₃)₂. ontosight.aigauthmath.com The name "Iron(II)" indicates that the iron atom is in its +2 oxidation state (ferrous state). brainly.combrainly.com It is combined with two bicarbonate (hydrogencarbonate) ions, which are polyatomic anions with the formula HCO₃⁻. brainly.com The positive charge of the single iron(II) ion (Fe²⁺) is balanced by the negative charges of the two bicarbonate ions. brainly.com

Alternative names for this compound include ferrous bicarbonate, iron(II) hydrogen carbonate, and carbonic acid, iron(2+) salt (2:1). brainly.comcas.orgeasychem.org In aqueous solutions, the iron(II) ion exists as a hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. libretexts.org The compound itself is a weakly alkaline substance. ontosight.ai

Table 1: Chemical Identifiers and Properties of Iron(II) Bicarbonate

Identifier Value
Chemical Formula Fe(HCO₃)₂ ontosight.aichemspider.com
IUPAC Name Iron(2+) bis(hydrogen carbonate) easychem.org
Synonyms Ferrous bicarbonate, Iron(II) hydrogen carbonate easychem.orgatomistry.com
Molecular Weight ~177.88 g/mol chemspider.comnih.gov
CAS Registry Number 6013-77-0 cas.org

| Oxidation State of Iron | +2 brainly.combrainly.com |

Formation Mechanisms of Aqueous Iron(II) Bicarbonate Species

Iron(II) bicarbonate exists primarily in solution and is typically formed when iron(II) ions and bicarbonate ions are present together in an aqueous environment. ontosight.ai One common natural formation mechanism involves the dissolution of iron(II) carbonate (siderite) or iron(II) oxide in water that is rich in dissolved carbon dioxide. atomistry.com The excess carbon dioxide creates carbonic acid (H₂CO₃) in the water, which facilitates the formation of soluble ferrous bicarbonate. atomistry.com

In laboratory or industrial settings, Iron(II) bicarbonate solutions can be synthesized through several methods. A frequently cited method is the reaction of an iron(II) salt, such as iron(II) sulfate (B86663) (FeSO₄), with an alkali metal bicarbonate, like sodium bicarbonate (NaHCO₃), in an aqueous solution. ontosight.ai A similar synthesis involves reacting ferrous chloride (FeCl₂) with sodium bicarbonate. chembk.com

Table 2: Common Formation Reactions for Aqueous Iron(II) Bicarbonate

Reactants Products Reaction Equation
Iron(II) Sulfate + Sodium Bicarbonate Iron(II) Bicarbonate + Sodium Sulfate FeSO₄ + 2NaHCO₃ → Fe(HCO₃)₂ + Na₂SO₄
Ferrous Chloride + Sodium Bicarbonate Iron(II) Bicarbonate + Sodium Chloride FeCl₂ + 2NaHCO₃ → Fe(HCO₃)₂ + 2NaCl chembk.com

Recent research has also investigated the kinetics of reactions involving aqueous iron(II) species in the presence of bicarbonate. nih.govacs.org These studies are crucial for understanding advanced oxidation processes, where bicarbonate can significantly influence the reactive species formed. acs.org

Chemical Stability and Decomposition Pathways of Iron(II) Bicarbonate

Iron(II) bicarbonate is a relatively unstable compound, particularly when its solution is exposed to air. ontosight.aiatomistry.com Its stability is highly dependent on the conditions of the aqueous environment, such as pH and the concentration of dissolved carbon dioxide.

The primary decomposition pathway occurs upon exposure to air (oxygen). The iron(II) is oxidized to iron(III), leading to the precipitation of iron(III) hydroxide, while carbon dioxide and water are also formed. ontosight.ai This instability is a key feature of its chemistry. atomistry.comreddit.com

Another decomposition route involves the conversion of the more soluble Iron(II) bicarbonate into the less soluble Iron(II) carbonate (FeCO₃). This reaction is an equilibrium process where Iron(II) bicarbonate breaks down, releasing carbon dioxide and water to precipitate ferrous carbonate. vulcanchem.com The presence of a high concentration of dissolved CO₂ can shift the equilibrium to the left, favoring the existence of the soluble Fe(HCO₃)₂ and suppressing the formation of the FeCO₃ precipitate. atomistry.comgoogle.com

Table 3: Decomposition Pathways of Iron(II) Bicarbonate

Condition Decomposition Products Reaction Description
Exposure to Air (Oxidation) Iron(III) Hydroxide + Carbon Dioxide + Water 4Fe(HCO₃)₂ + O₂ + 2H₂O → 4Fe(OH)₃↓ + 8CO₂↑ ontosight.ai

| Equilibrium in Solution | Iron(II) Carbonate + Carbon Dioxide + Water | Fe(HCO₃)₂ ⇌ FeCO₃↓ + CO₂↑ + H₂O vulcanchem.com |

The instability of ferrous bicarbonate is partly driven by the high stability of its decomposition products, such as the lattice structure of metal hydroxides. reddit.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3Fe2O9 B8715067 Hydrogencarbonic acid iron CAS No. 10290-71-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

10290-71-8

Molecular Formula

C3Fe2O9

Molecular Weight

291.72 g/mol

IUPAC Name

iron(3+);tricarbonate

InChI

InChI=1S/3CH2O3.2Fe/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6

InChI Key

YPJCVYYCWSFGRM-UHFFFAOYSA-H

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Fe+3].[Fe+3]

Color/Form

Precipitates as a white solid

density

3.9 g/cu cm

melting_point

MP: Decomposes

physical_description

White or grey odorless solid, insoluble in water, soluble in acid;  [Hawley]
Light to dark brown mineral;  [Merck Index]

solubility

0.0067 G SOL IN 1 LITER OF WATER @ 25 °C;  SOL IN CARBONIC ACID SOLUTION

Origin of Product

United States

Aqueous Speciation and Complexation Dynamics of Iron Ii in Bicarbonate Systems

Identification and Characterization of Soluble Iron(II)-Bicarbonate Complexes

The primary soluble iron(II)-carbonate complexes include the neutral species, FeCO₃⁰(aq), and the anionic complexes, Fe(HCO₃)⁺ and Fe(CO₃)₂²⁻. The relative prevalence of these species is a function of pH, temperature, and the total dissolved inorganic carbon concentration. For instance, in shallow mine waters, modeling has shown the existence of Fe²⁺, FeHCO₃⁺, FeSO₄, Fe(OH)₃⁻, and FeCO₃(aq), with free ferrous iron (Fe²⁺) being the most predominant species. In deeper mine water, the significant species are Fe²⁺, FeHCO₃⁺, and FeSO₄. hydrochemistry.eu

The formation of these complexes can significantly increase the total dissolved iron concentration above what would be predicted based solely on the solubility of iron carbonate (siderite, FeCO₃). This enhanced solubility has important implications for iron transport in groundwater and other natural water systems.

Below is a table summarizing the key soluble iron(II)-bicarbonate/carbonate complexes and their reported stability constants.

ComplexFormation ReactionLog K (Stability Constant)Conditions
FeHCO₃⁺Fe²⁺ + HCO₃⁻ ⇌ FeHCO₃⁺2.7 (estimated)25 °C, I=0
FeCO₃(aq)Fe²⁺ + CO₃²⁻ ⇌ FeCO₃(aq)5.3225 °C, I=0
Fe(CO₃)₂²⁻Fe²⁺ + 2CO₃²⁻ ⇌ Fe(CO₃)₂²⁻6.2325 °C, I=0

Note: Stability constants can vary with temperature and ionic strength. The values presented are representative.

Interactions of Bicarbonate with Iron (Hydr)oxide Surfaces and Adsorption Phenomena

Bicarbonate and carbonate ions not only form soluble complexes with Fe(II) but also interact strongly with the surfaces of iron (hydr)oxides, such as goethite (α-FeOOH) and ferrihydrite. This interaction occurs through adsorption, a process that can significantly alter the surface charge and reactivity of these minerals.

Studies utilizing techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy have demonstrated that carbonate and bicarbonate can form inner-sphere complexes with iron oxide surfaces. This means that the carbonate or bicarbonate ion directly bonds to the iron atoms on the mineral surface, rather than being held by weaker electrostatic forces. The nature of these surface complexes can be monodentate (binding through one oxygen atom) or bidentate (binding through two oxygen atoms).

The adsorption of bicarbonate/carbonate is a competitive process. The presence of these ions can displace other adsorbed species, such as phosphate (B84403) and arsenate, from iron oxide surfaces, thereby increasing the mobility of these contaminants in the environment. The extent of adsorption is highly dependent on pH, with the maximum adsorption typically occurring in the neutral to slightly acidic pH range.

Surface complexation models are used to describe the adsorption of ions onto mineral surfaces. The following table provides examples of surface complexation constants for carbonate on goethite.

Surface ComplexReactionLog KModel
(≡FeO)₂CO2(≡FeOH) + H₂CO₃ ⇌ (≡FeO)₂CO + 2H₂O8.1Charge Distribution Model
≡FeCO₃⁻≡FeOH + H₂CO₃ ⇌ ≡FeCO₃⁻ + H⁺ + H₂O4.3Diffuse Layer Model

Note: ≡FeOH represents a reactive surface hydroxyl group on the iron oxide surface. The constants and reactions are specific to the model used.

Thermodynamic Modeling and Equilibrium Considerations in Iron(II)-Bicarbonate Solutions

The behavior of iron(II) in bicarbonate-rich waters is governed by a complex set of chemical equilibria. Thermodynamic modeling is a powerful tool used to predict the stable iron species under various environmental conditions. A key component of this modeling is the use of Eh-pH (or Pourbaix) diagrams, which map the stability fields of different solid and aqueous species as a function of redox potential (Eh) and pH.

For the Fe-H₂O-CO₂ system, Eh-pH diagrams illustrate the conditions under which metallic iron (Fe), ferrous ions (Fe²⁺), ferric ions (Fe³⁺), iron oxides/hydroxides (e.g., Fe(OH)₂, Fe(OH)₃), and iron carbonates (e.g., FeCO₃) are the most stable forms. The presence of dissolved CO₂ significantly alters the Pourbaix diagram for the simple Fe-H₂O system by introducing a stability field for siderite (FeCO₃), typically in the anoxic and near-neutral pH range.

The construction of accurate Eh-pH diagrams and other thermodynamic models relies on precise thermodynamic data for all relevant species. This includes the standard Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and entropy (S°) for aqueous ions, complexes, and solid phases.

The following table presents selected thermodynamic data for key species in the iron(II)-bicarbonate system.

Compound NameFormulaStateΔGf° (kJ/mol)ΔHf° (kJ/mol)
Iron(II) ionFe²⁺aq-78.9-89.1
Bicarbonate ionHCO₃⁻aq-586.85-691.99
Carbonate ionCO₃²⁻aq-527.81-677.14
Iron(II) carbonateFeCO₃s-666.7-740.6

Data is for standard conditions (298.15 K and 1 bar).

These thermodynamic data are crucial for predicting the direction of chemical reactions and the equilibrium state of iron in natural and engineered systems containing bicarbonate. For example, the solubility of siderite (FeCO₃) can be calculated, and the conditions under which it will precipitate or dissolve can be determined.

Kinetic and Mechanistic Investigations of Iron Ii Bicarbonate Transformations

Oxidation Kinetics of Aqueous Iron(II) in the Presence of Bicarbonate

The oxidation of dissolved iron(II) is a pivotal reaction that influences the cycling of iron and other elements in the environment. The presence of bicarbonate (HCO₃⁻) significantly accelerates this process compared to acidic or neutral solutions lacking carbonate species. The following subsections explore the detailed kinetics and mechanisms of this crucial transformation.

Mechanisms of Oxygen-Mediated Iron(II) Oxidation in Bicarbonate-Rich Environments

The oxidation of aqueous iron(II) by dissolved oxygen is a complex process that is profoundly influenced by the chemical composition of the water, particularly the presence of bicarbonate. researchgate.netnih.govgeochemicalperspectivesletters.org In bicarbonate-rich environments, the speciation of Fe(II) shifts towards carbonate complexes, such as FeCO₃(aq) and Fe(CO₃)₂²⁻. nih.gov These ferrous carbonate complexes are more readily oxidized than the hydrated Fe²⁺ ion that predominates in acidic solutions. nih.gov

A proposed mechanism involves the formation of an outer-sphere complex between the ferrous carbonate species and molecular oxygen. This is followed by an electron transfer step, which is the rate-determining step, to produce superoxide (B77818) (O₂⁻) and a transient Fe(III)-carbonate complex. The superoxide radical can then further react with another Fe(II) ion, perpetuating a chain reaction.

Recent studies have highlighted a previously overlooked pathway involving the formation of carbonate radical anions (CO₃•⁻) as the primary oxidizing agent in neutral solutions containing bicarbonate. bohrium.comnih.gov This mechanism suggests that the interaction between Fe(II), O₂, and HCO₃⁻ leads to the generation of these highly reactive species, which then drive the oxidation of Fe(II). The rate of formation of carbonate radical anions has been shown to be dependent on the concentrations of Fe(II), O₂, and bicarbonate. nih.gov

Table 1: Pseudo-First-Order Rate Constants for Fe(II) Oxidation
[Fe(II)]₀ (nM)pHMedium[NaHCO₃] (mM)k' (s⁻¹)
506.50.1 M NaCl20.0012
507.00.1 M NaCl20.0065
507.50.1 M NaCl20.038
508.00.1 M NaCl20.22
2507.50.7 M NaCl20.025
2508.00.7 M NaCl20.15

Data adapted from a comparative study of Fe(II) oxidation kinetics. hawaii.edu

Role of Peroxy Species in Bicarbonate-Influenced Iron(II) Oxidation Pathways

In the oxidation of Fe(II) by O₂, various reactive oxygen species (ROS), including peroxy species like superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂), are often implicated. bohrium.comnih.gov In bicarbonate-rich solutions, the formation and reactivity of these species are altered. The initial reaction between Fe(II) and O₂ can produce superoxide. However, the presence of bicarbonate can influence the subsequent reactions of these peroxy species.

While some studies have suggested the formation of H₂O₂ as an intermediate, recent findings indicate that in the presence of bicarbonate, the direct formation of carbonate radical anions may be a more dominant pathway than those involving the accumulation of significant concentrations of hydrogen peroxide. bohrium.comnih.gov The reaction between Fe(II) and H₂O₂ (the Fenton reaction) is also affected by bicarbonate, with evidence suggesting that carbonate radicals, not hydroxyl radicals, are the primary oxidizing product under these conditions. nih.gov

The interaction between Fe(II) and peroxymonosulfate (B1194676) (PMS) or peroxydisulfate (B1198043) (PDS) in the presence of bicarbonate also demonstrates the significant role of carbonate species. At low bicarbonate concentrations, a complex between Fe(II) and the peroxy species reacts with bicarbonate to generate carbonate radical anions. nih.govacs.org At higher bicarbonate concentrations, Fe(II)-bicarbonate complexes are formed first and then react with the peroxy species. nih.govacs.org

Formation and Reactivity of Carbonate Radical Anions in Iron(II) Oxidation Processes

A paradigm shift in understanding Fe(II) oxidation in bicarbonate solutions has been the recognition of the carbonate radical anion (CO₃•⁻) as a key reactive intermediate. bohrium.comnih.gov Traditionally, hydroxyl radicals (•OH) were considered the primary oxidant in many Fe(II)-mediated oxidation processes. However, in neutral solutions containing bicarbonate, experimental evidence strongly supports the formation of CO₃•⁻. bohrium.comnih.gov

The rate of formation of carbonate radical anions is directly proportional to the concentrations of Fe(II), dissolved oxygen, and the square of the bicarbonate concentration (d[CO₃•⁻]/dt = k[Fe(II)][O₂][HCO₃⁻]²). nih.gov This second-order dependence on bicarbonate concentration underscores its critical role in this reaction pathway. bohrium.com

The carbonate radical anion is a selective oxidant, and its formation has significant implications for the degradation of organic pollutants and the biogeochemical cycling of elements. bohrium.com The presence of bicarbonate fundamentally alters the reaction mechanism, shifting it away from the production of highly reactive but non-selective hydroxyl radicals towards the more selective carbonate radical anions. nih.gov This finding is crucial for accurately modeling iron chemistry in natural and engineered systems where bicarbonate is prevalent. bohrium.comnih.gov

Precipitation Kinetics of Iron(II) Carbonate (Siderite) from Bicarbonate Solutions

When the concentration of dissolved Fe(II) and carbonate species exceeds the solubility product of iron(II) carbonate (FeCO₃), precipitation of the mineral siderite can occur. The kinetics of this process are critical for understanding the formation of sedimentary rocks, the sequestration of iron, and the potential for scaling in industrial water systems.

Nucleation and Growth Mechanisms of Ferrous Carbonate Phases

The precipitation of siderite from bicarbonate solutions can proceed through different nucleation pathways depending on the saturation state of the solution. ucl.ac.uk At low to moderate supersaturation, siderite may precipitate directly via classical nucleation and growth, where crystalline siderite forms directly from the aqueous solution. ucl.ac.uk

However, at higher saturation indices, the nucleation pathway often involves the initial formation of a metastable, amorphous ferrous carbonate (AFC) precursor. ucl.ac.uk This amorphous phase is more soluble than crystalline siderite and subsequently transforms into the more stable crystalline phase over time. geologyscience.rugeologyscience.ru The transformation of AFC to siderite involves dehydration and crystallization. ucl.ac.uk

The growth of siderite crystals, once nucleated, can be influenced by various factors. The presence of other ions in solution, such as calcium, can affect the growth kinetics and even the crystal morphology of the precipitated solids. onepetro.org Studies have shown that the presence of ferrous iron can inhibit the growth of calcite (CaCO₃) and promote the formation of aragonite, another calcium carbonate polymorph. rsc.orgrsc.org

Table 2: Siderite Precipitation Rates at 25°C
Saturation State (Ω)Precipitation Rate (μmol·m⁻²·h⁻¹)
Near Equilibrium1.70
10¹.⁵10.96
10².⁵109.65
10³.⁵³275.42

Data derived from experiments on inorganic siderite precipitation. geologyscience.ruresearchgate.net

Influence of Solution Chemistry and Environmental Factors on Precipitation Rates

The rate of siderite precipitation is highly sensitive to the chemistry of the solution and various environmental factors. Key parameters influencing precipitation rates include:

pH: The pH of the solution is a primary control on siderite saturation and precipitation. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org An increase in pH leads to a higher concentration of carbonate ions (CO₃²⁻), which significantly increases the saturation state and promotes precipitation. geochemicalperspectivesletters.orgmdpi.com

Saturation State: The degree of supersaturation with respect to siderite is a direct driver for both nucleation and crystal growth. ucl.ac.ukgoldschmidtabstracts.info Higher saturation states generally lead to faster precipitation rates. geologyscience.ruresearchgate.net

Temperature: Temperature has a significant effect on siderite precipitation kinetics. onepetro.orgresearchgate.netepa.gov Higher temperatures generally increase the rate of precipitation.

Ionic Strength: Increased ionic strength of the solution can slow down the nucleation rate of ferrous carbonate. researchgate.netepa.gov

Presence of Other Ions: The presence of other cations and anions can influence siderite precipitation. For instance, calcium ions can reduce the rate of siderite precipitation. onepetro.org Conversely, the presence of ferrous ions can inhibit the growth of calcite. rsc.org The presence of inhibitors, such as certain organic molecules like citrate (B86180), can also significantly reduce the nucleation rate of ferrous carbonate. researchgate.netepa.gov

Environmental Factors: In natural environments, factors such as the presence of microbial activity and organic matter can influence siderite precipitation. nih.gov The delivery of materials like wildfire ash to sediments has been shown to increase pH and initiate siderite precipitation in ferruginous porewaters. geochemicalperspectivesletters.org

Understanding these influencing factors is crucial for predicting the formation of siderite in various geological and industrial settings. geologyscience.ruusgs.govampp.org

Differentiation Between Surface Reaction and Diffusion-Controlled Precipitation Regimes

The precipitation of iron(II) carbonate (siderite) from solutions containing iron(II) and bicarbonate is a critical process in both natural and industrial systems, and its kinetics can be governed by different regimes. The rate of precipitation can be controlled either by the speed of chemical reactions occurring at the crystal surface (surface reaction control) or by the rate at which ions are transported from the bulk solution to the crystal surface (diffusion control). researchgate.net

Statistical analyses and the application of Nielsen theory suggest that under certain conditions, the precipitation of ferrous carbonate is limited by the surface reaction rate, with a calculated Arrhenius activation energy of 108.3 kJ/mol. researchgate.netresearchgate.net In contrast, other studies conclude that the precipitation kinetics are diffusion-controlled, particularly noting that the rate can be accelerated by higher temperatures. researchgate.net The interplay between the bulk solution chemistry and the conditions at the steel-electrolyte interface is crucial. whiterose.ac.uk Due to the corrosion process, the concentration of Fe²⁺ ions and the local pH are higher at the steel surface than in the bulk solution, leading to increased supersaturation at the interface. whiterose.ac.uk This means that the formation of iron carbonate can occur locally on the steel surface even when the bulk solution is technically under-saturated. whiterose.ac.uk

Table 1: Factors Influencing Iron Carbonate Precipitation Regimes
FactorInfluence on Precipitation RegimeControlling MechanismSource
Surface GeometryControls the dominant length scale for diffusion. Rates differ between seed crystals and planar surfaces.Diffusion Control researchgate.netampp.org
Supersaturation LevelHigher supersaturation at the metal surface due to corrosion can drive precipitation even when the bulk is undersaturated.Surface vs. Bulk Conditions whiterose.ac.uk
TemperatureHigher temperatures can accelerate the reaction rate and mass transport.Diffusion Control researchgate.netwhiterose.ac.uk
Reaction EnergeticsA high activation energy (108.3 kJ/mol) suggests the process can be limited by the chemical reaction itself.Surface Reaction Control researchgate.netresearchgate.net

Electrochemical Corrosion Mechanisms of Iron in Bicarbonate/Carbonate Solutions

Anodic Dissolution Processes Involving Iron(II) Bicarbonate Intermediates

In bicarbonate solutions, the anodic dissolution of iron is significantly accelerated. ampp.orgmdpi.com This is attributed to the formation of stable, soluble iron(II) carbonate complex anions as intermediates. ampp.orgmdpi.com The presence of bicarbonate can act as a catalyst in the dissolution process. ampp.orgresearchgate.net The primary soluble complex formed is Fe(CO₃)₂²⁻. ampp.orgmdpi.com

The proposed mechanism suggests that the dissolution at the anodic peak is controlled by the diffusion of this Fe(CO₃)₂²⁻ complex away from the electrode surface. ampp.org The rate of dissolution increases linearly with a higher concentration of bicarbonate in the solution. ampp.org The formation of this soluble complex is a key step that governs the anodic behavior of iron in potential regions where Fe(II) is the stable oxidation state. ampp.org This accelerated dissolution can lead to localized corrosion phenomena such as pitting, where the attack by bicarbonate is concentrated on specific areas of the surface. ampp.orgmdpi.com

Formation and Protective Properties of Iron Carbonate and Hydroxide Passive Films

Following the initial dissolution, the interaction between dissolved iron species and the bicarbonate/carbonate solution leads to the formation of passive films on the metal surface. researchgate.nettcradvanced.com These films, which can significantly reduce the rate of corrosion, are primarily composed of iron carbonates and iron oxides/hydroxides. researchgate.netresearchgate.netresearchgate.net The main crystalline component of the protective layer is often iron(II) carbonate, also known as siderite (FeCO₃). researchgate.netresearchgate.net

The formation and composition of these protective layers are highly dependent on environmental conditions such as temperature, pH, and bicarbonate concentration. researchgate.netresearchgate.netresearchgate.net At high bicarbonate concentrations (e.g., 1 M), the formation of siderite is promoted. researchgate.net At lower concentrations, species such as Fe(II) hydroxides and mixed hydroxy-carbonates may form, which can transform into other phases like green rust or magnetite over time. researchgate.netresearchgate.net Temperature is a critical parameter; for instance, at 90°C in a 0.005 M sodium carbonate solution, the corrosion products can include Fe₂(OH)₂CO₃ and magnetite. researchgate.net

The protectiveness of the iron carbonate film is linked to its ability to act as a physical barrier, blocking active corrosion sites and limiting the diffusion of corrosive species to the steel surface. researchgate.netcore.ac.uk A dense, adherent, and uniform iron carbonate layer is generally required for effective protection. researchgate.net The formation of such a layer occurs when the rate of precipitation on the steel surface surpasses the rate of iron dissolution. researchgate.net

Catalytic and Inhibitory Roles of Bicarbonate in Iron Corrosion Phenomena

The role of bicarbonate in iron corrosion is complex and dualistic; it can act as both a catalyst for corrosion and a key component in the formation of inhibiting passive films. ampp.orgresearchgate.net

Catalytic Role: Bicarbonate actively participates in the anodic dissolution of iron by forming a stable, soluble complex, Fe(CO₃)₂²⁻. ampp.orgresearchgate.net This complex formation accelerates the removal of iron ions from the metal surface, thereby increasing the corrosion rate. ampp.org This catalytic effect is particularly evident in the active and prepassive potential regions and is responsible for the aggressive nature of bicarbonate, which can lead to pitting corrosion. ampp.org

Inhibitory Role: Despite its catalytic role in dissolution, bicarbonate is also an essential precursor for the precipitation of protective iron carbonate (FeCO₃) films. researchgate.netahperformance.com When conditions (such as pH, temperature, and Fe²⁺ concentration) are favorable for precipitation, a passivating siderite layer can form on the iron surface. tcradvanced.com This film acts as a barrier that inhibits further corrosion. researchgate.netahperformance.com Therefore, while bicarbonate ions facilitate the initial removal of iron from the surface, they also provide the necessary chemical species to build a protective scale that can ultimately stifle the corrosion process. The transition from a catalytic to an inhibitory role is highly dependent on the electrochemical potential and local solution chemistry at the metal surface. ampp.org

Hydrogenation and Redox Catalysis Mediated by Iron-Bicarbonate Systems

Mechanistic Studies of Bicarbonate Hydrogenation Catalyzed by Iron Complexes

Iron-based molecular catalysts have emerged as effective, non-precious metal systems for the chemical reduction of carbon dioxide and bicarbonates to valuable products like formate. mit.eduunits.itnih.gov Mechanistic studies have focused on understanding the catalytic cycle and the key intermediates involved in the hydrogenation of bicarbonate (HCO₃⁻).

A prominent class of catalysts for this reaction are iron complexes featuring tetradentate phosphine (B1218219) ligands. mit.eduacs.org The catalytic hydrogenation process is believed to proceed through the formation of an iron-hydride species as a crucial intermediate. mit.edunih.govnih.gov In one proposed mechanism, an iron(II) complex is first reduced to an active Fe(0) state, which then reacts with a proton source to form the iron-hydride. nih.gov This hydride species then catalyzes the reduction of bicarbonate. nih.gov The reaction is often carried out under hydrogen pressure in the presence of a base. mit.edu

High-pressure NMR studies have been instrumental in identifying key species in the catalytic cycle, such as iron-hydridodihydrogen complexes. units.it The efficiency of these iron-catalyzed systems can be remarkable, with some achieving high turnover numbers (TON), indicating significant catalyst productivity. mit.eduunits.it For example, an iron complex with an aryl-substituted tetraphos ligand achieved a TON of over 7500 for the hydrogenation of sodium bicarbonate to sodium formate. mit.edu The choice of solvent has also been found to have a remarkable effect, with theoretical studies showing that it can potentially reverse the direction of the reaction between bicarbonate hydrogenation and formic acid dehydrogenation. acs.orgmorressier.com

Table 2: Research Findings on Iron-Catalyzed Bicarbonate Hydrogenation
Iron Catalyst SystemKey Mechanistic FeatureProductReported EfficiencySource
Iron complexes with tetradentate phosphine ligands (e.g., arylPP3)In-situ protocol; high activity and stability.Sodium FormateTON > 7500, TOF > 750 mit.eduunits.it
Knölker's iron complexPhosphine-free, air- and moisture-tolerant system.FormateEffective at low H₂ pressures (1-5 bar) nih.gov
Iron PNP dihydride complexCatalyzes hydrogenation in aqueous NaOH solutions.Sodium FormateTON of 320 at 8.3 bar H₂ mit.edu
Fe(II) complex with tetradentate tris[2-(diphenylphosphino)ethyl]phosphineElectrochemical reduction; formation of Fe-hydride intermediate.FormateFaradaic yield of 90-98% nih.gov

Redox Transformation Pathways in Organo-Iron-Bicarbonate Systems

The redox transformation of iron in systems containing both organic matter and bicarbonate is a complex process governed by multiple, often competing, pathways. Organic compounds can function as complexing agents, electron shuttles, or reactants, while bicarbonate influences pH, iron speciation, and can participate directly in reactions. These interactions dictate the fate and transport of iron and the transformation of organic molecules in various natural and engineered environments.

The primary redox transformation pathways involve the complexation of iron by organic ligands, which alters its redox potential, and the generation of reactive oxygen species (ROS) that subsequently oxidize the organic matter. Furthermore, certain types of organic matter can act as electron shuttles, facilitating microbially-mediated iron reduction.

Influence of Organic Ligand Complexation on Fe(II) Oxidation

The complexation of ferrous iron (Fe(II)) by dissolved organic matter is a critical step that can either accelerate or inhibit its oxidation to ferric iron (Fe(III)). researchgate.netresearchgate.net The effect is highly dependent on the specific characteristics of the organic ligands involved. researchgate.net For instance, organic compounds with a high aliphatic content have been shown to enhance the rate of Fe(II) oxidation. researchgate.net Studies have demonstrated that carboxyl and phenolic groups are particularly influential in forming complexes with iron, thereby altering its redox properties. nih.govmdpi.com

The formation of an Fe(II)-organic complex changes the coordination sphere of the iron ion, which in turn affects the kinetics of electron transfer to an oxidant, such as dissolved oxygen. Some organic ligands stabilize Fe(II) and retard oxidation, while others form complexes that are more readily oxidized than aquated Fe(II). nih.gov For example, at a pH of 6, the presence of salicylate (B1505791) and citrate has been shown to dramatically increase the pseudo-first-order rate constant of Fe(II) oxidation. researchgate.net This variability underscores that the net effect of dissolved organic matter is a composite of the accelerating and retarding effects of its diverse molecular components. nih.gov

Table 1: Influence of Specific Organic Compounds on the Pseudo-First-Order Rate Constant (k) of Fe(II) Oxidation at pH 6.0. Data sourced from Pham & Waite (2008). researchgate.net
Organic Compound (at 50 µM)Increase in Rate Constant (k) Compared to ControlPrimary Functional Groups
Salicylate100%Carboxyl, Phenolic Hydroxyl
Citrate438%Carboxyl, Hydroxyl

Generation of Reactive Oxygen Species (ROS) and Subsequent Organic Matter Transformation

A significant pathway for the transformation of organic matter in these systems is initiated by the oxidation of Fe(II). The reaction between Fe(II) and molecular oxygen, particularly in the presence of bicarbonate, can generate a cascade of reactive oxygen species (ROS), including superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). mdpi.comnih.gov Iron acts as a catalyst for the formation of these potent oxidants. nih.gov

Once formed, these ROS can indiscriminately attack and oxidize the organic compounds present in the system, leading to their degradation. researchgate.net This process is a key mechanism for the transformation of natural organic matter and organic contaminants. The presence of both iron and organic matter can create a redox cycle where Fe(II) is oxidized, producing ROS that in turn oxidize the organic matter, potentially regenerating Fe(II) through reductive pathways, thus perpetuating the cycle.

Electron Shuttling by Organic Matter

In anaerobic or suboxic environments, certain organic molecules, particularly humic substances containing quinone-like moieties, can act as electron shuttles. wikipedia.org This process is crucial for the microbial reduction of solid-phase Fe(III) oxides. Microorganisms that cannot directly access the mineral surface can transfer electrons to the soluble organic shuttle. The reduced organic molecule then diffuses to the Fe(III) oxide surface and abiotically reduces it to Fe(II). wikipedia.org This mechanism significantly enhances the bioavailability of Fe(III) for microbial respiration and plays a vital role in the biogeochemical cycling of both iron and carbon. wikipedia.orgwikipedia.org

Table 2: Summary of Key Redox Transformation Pathways in Organo-Iron-Bicarbonate Systems.
PathwayKey ReactantsRole of Organic ComponentPrimary Outcome
Ligand-Modified OxidationFe(II), O₂, Organic Ligands (e.g., Citrate, Salicylate)Complexant: Alters Fe(II) redox potentialAcceleration or inhibition of Fe(II) oxidation. researchgate.netnih.gov
ROS-Mediated OxidationFe(II), O₂, H₂OSubstrate: Is oxidized by ROSGeneration of ROS (•OH, O₂⁻) and subsequent degradation of organic matter. nih.gov
Electron ShuttlingFe(III) oxides, Microorganisms, Humic SubstancesRedox Mediator: Transfers electronsEnhanced microbial reduction of Fe(III) to Fe(II). wikipedia.org

Environmental Geochemistry and Biogeochemical Cycling of Iron Ii Bicarbonate

Natural Occurrence and Distribution of Soluble Iron(II) in Carbonate-Rich Aquifers and Water Bodies

Soluble iron(II), often in the form of ferrous bicarbonate, is a significant component of many anoxic, carbonate-rich aquifers and water bodies. researchgate.netnielshartog.nl Its presence is governed by a complex interplay of geochemical and biological processes. In groundwater systems, iron primarily exists in two oxidation states: ferrous iron (Fe²⁺) and ferric iron (Fe³⁺). mdpi.com Fe²⁺ is considerably more soluble than Fe³⁺, especially under the circumneutral pH conditions typical of many natural waters. youtube.com

The dissolution of iron-containing minerals within aquifer sediments is a primary source of dissolved iron. mdpi.com Common iron-bearing minerals include goethite (α-FeOOH), hematite (B75146) (α-Fe₂O₃), and magnetite (Fe₃O₄). mdpi.com The reduction of Fe(III) in these minerals to Fe(II) is a key process that releases iron into the groundwater. This reduction is often microbially mediated, particularly in environments with low oxygen levels. mdpi.comolympianwatertesting.com

The concentration of dissolved iron(II) is strongly influenced by the carbonate chemistry of the water. In carbonate-rich aquifers, the bicarbonate ion (HCO₃⁻) plays a crucial role. The equilibrium between carbon dioxide, bicarbonate, and carbonate ions influences the pH of the water, which in turn affects the solubility of iron minerals. usgs.gov In many fresh groundwater systems, the maximum concentration of iron(II) is controlled by the solubility of siderite (FeCO₃), particularly in the pH range of approximately 6.5 to 8. nielshartog.nlresearchgate.net As iron(II) is continuously supplied to the groundwater through the reduction of ferric oxides, the water can become saturated with respect to siderite, leading to its precipitation. nielshartog.nlresearchgate.net

The table below illustrates the typical ranges of key chemical parameters in groundwater where soluble iron(II) is prevalent.

ParameterTypical RangeSignificance
pH 6.5 - 8.0Influences iron solubility and carbonate speciation. nielshartog.nlresearchgate.net
Dissolved Iron (Fe²⁺) <0.01 - 50 mg/LHigh concentrations are indicative of anoxic conditions. nielshartog.nlmdpi.com
Bicarbonate (HCO₃⁻) Varies widelyActs as a pH buffer and is a key component in siderite formation. usgs.govresearchgate.net
Redox Potential (Eh) Low (reducing)Favors the presence of soluble Fe²⁺ over insoluble Fe³⁺. mdpi.comusgs.gov

Microbially Influenced Iron(II) Bicarbonate Cycling and Mineral Formation

The cycling of iron in the environment is profoundly influenced by microbial activity. Microorganisms play a central role in both the reduction of ferric iron and the oxidation of ferrous iron, thereby controlling the speciation and mobility of iron in aquatic systems.

Role of Iron-Reducing and Iron-Oxidizing Microorganisms in Iron Speciation

Iron-Reducing Bacteria (IRB): In anoxic environments, a diverse group of bacteria, known as iron-reducing bacteria, utilize ferric iron (Fe³⁺) as an electron acceptor for their metabolism. olympianwatertesting.com This process, called dissimilatory iron reduction, converts insoluble ferric iron minerals into soluble ferrous iron (Fe²⁺). olympianwatertesting.comwikipedia.org Genera such as Geobacter and Shewanella are well-known for their iron-reducing capabilities. nih.govfrontiersin.org The metabolic activity of these bacteria is a primary driver for the release of dissolved iron into groundwater. olympianwatertesting.com

Iron-Oxidizing Bacteria (IOB): Conversely, in the presence of oxygen or other oxidants like nitrate, iron-oxidizing bacteria catalyze the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺). sinymedical.comwikipedia.org This process can be a source of energy for these organisms. sinymedical.comcorrosionalliance.com The oxidation of Fe²⁺ leads to the precipitation of insoluble ferric oxyhydroxides, often seen as reddish-brown slime or deposits. wikipedia.org IOB can thrive in a range of environments, from acidic to neutral pH. wikipedia.org At neutral pH, where the abiotic oxidation of Fe²⁺ can be rapid, microaerophilic IOB are often found in zones where anoxic, iron-rich water mixes with oxygenated water. wikipedia.org

The interplay between iron-reducing and iron-oxidizing bacteria creates a dynamic iron cycle in many environments, influencing the speciation and availability of iron. youtube.comnih.govfrontiersin.org

Biologically Induced and Controlled Mineralization Processes Involving Iron(II) Bicarbonate

Microbial activities can lead to the formation of various iron minerals through processes categorized as biologically induced mineralization (BIM) and biologically controlled mineralization (BCM). geoscienceworld.orgresearchgate.netwikipedia.org

Biologically Induced Mineralization (BIM): This is a passive process where the metabolic byproducts of microorganisms alter the local chemical environment, leading to mineral precipitation. geoscienceworld.orgresearchgate.netoup.com For example, the metabolic activity of iron-reducing bacteria can increase the local pH and produce bicarbonate, creating conditions favorable for the precipitation of siderite (FeCO₃). geoscienceworld.org129.15.40 The bacterial cell surfaces can also act as nucleation sites for mineral growth. nih.govoup.com Other iron minerals that can be formed through BIM include magnetite (Fe₃O₄) and vivianite (B12648973) (Fe₃(PO₄)₂·8H₂O), depending on the specific geochemical conditions. geoscienceworld.orgmdpi.com

Biologically Controlled Mineralization (BCM): In contrast, BCM is a highly regulated process where organisms actively control the nucleation, growth, and morphology of minerals. wikipedia.orgoup.comyoutube.com A classic example is the formation of intracellular magnetite crystals by magnetotactic bacteria, which use these minerals for navigation. youtube.com

The table below summarizes the key differences between these two mineralization processes.

FeatureBiologically Induced Mineralization (BIM)Biologically Controlled Mineralization (BCM)
Cellular Control Passive, indirect. geoscienceworld.orgresearchgate.netActive, direct. wikipedia.orgoup.com
Mineral Location Extracellular. geoscienceworld.orgresearchgate.netOften intracellular. youtube.com
Mineral Properties Poorly crystalline, broad size distribution. geoscienceworld.orgresearchgate.netWell-defined crystal morphology and size. wikipedia.org
Example Siderite precipitation due to microbial metabolism. geoscienceworld.orgMagnetite formation in magnetotactic bacteria. youtube.com

Geochemical Interactions and Environmental Implications

The presence and cycling of iron(II) bicarbonate have significant implications for the geochemistry of other elements and for various environmental technologies.

Influence of Bicarbonate on Arsenic Mobilization and Secondary Iron Mineral Formation

Bicarbonate is a common component of groundwater and can significantly influence the mobility of arsenic, a toxic metalloid. rsc.orgrsc.orgnih.gov Arsenic often adsorbs to the surfaces of iron oxyhydroxides. nih.govnih.gov Bicarbonate ions can compete with arsenic for adsorption sites on these minerals, potentially leading to the release of arsenic into the groundwater. nih.govnih.govzantworldpress.com Studies have shown a correlation between bicarbonate concentrations and dissolved arsenic levels in some aquifers. nih.gov

The presence of bicarbonate also affects the formation of secondary iron minerals. In systems where arsenopyrite (B74077) is dissolving, increasing bicarbonate concentrations can influence the formation and growth of iron(III) (hydr)oxide nanoparticles, which in turn affects arsenic mobilization. rsc.orgrsc.org Furthermore, bicarbonate can influence the types of iron minerals that form during corrosion processes, with goethite, magnetite, and lepidocrocite being common phases. srce.hrresearchgate.net In some cases, the presence of bicarbonate can lead to the formation of iron carbonate minerals like siderite or chukanovite. mdpi.comresearchgate.net

Application in Carbon Capture and Mineral Carbonation Technologies

The reaction of carbon dioxide with minerals containing divalent metal cations like iron(II) to form stable carbonate minerals is a promising approach for carbon capture and storage, known as mineral carbonation. mdpi.comrsc.orgresearchgate.net Iron-rich minerals, such as olivine (B12688019), and industrial wastes from the iron and steel industry are potential feedstocks for this process. mdpi.comacs.org

The carbonation of iron can be represented by the following simplified reaction: Fe²⁺ + CO₂ + H₂O → FeCO₃ + 2H⁺

This process effectively sequesters CO₂ in a solid, stable form. digitellinc.com Research is ongoing to optimize the conditions for iron carbonation, including temperature, pressure, and the use of catalysts or complexing agents to enhance the reaction kinetics. mdpi.comresearchgate.netrsc.orginrs.ca For instance, the use of sodium bicarbonate can act as a buffer and catalyst in the mineral carbonation of olivine. mdpi.com The carbonation of metallic iron can also be used to capture CO₂. digitellinc.com The resulting iron carbonate can be a valuable product, for example, as a binder in building materials. digitellinc.com

The table below provides an overview of different approaches to iron-based mineral carbonation.

MethodDescriptionKey Features
Direct Carbonation of Iron-Rich Minerals Reaction of minerals like olivine with CO₂ at elevated temperatures and pressures. mdpi.comresearchgate.netAbundant feedstock, but can have slow reaction kinetics. mdpi.comresearchgate.net
Carbonation of Metallic Iron Oxidation of metallic iron in the presence of water and CO₂ to form iron carbonate. digitellinc.comThermodynamically favorable, produces hydrogen as a byproduct. digitellinc.com
Indirect Carbonation via Complexation Use of chelating agents to extract iron from minerals, followed by precipitation of iron carbonate. rsc.orgrsc.orginrs.caCan operate under milder conditions, but requires management of the complexing agent. rsc.orginrs.ca

Advanced Analytical and Theoretical Methodologies for Iron Ii Bicarbonate Research

Spectroscopic Techniques for Structural and Speciation Analysis

Spectroscopic methods are indispensable for probing the molecular structure and chemical environment of iron(II) bicarbonate and its associated compounds. These techniques provide insights into bonding, phase composition, and the oxidation state of iron.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the vibrational modes of bicarbonate and carbonate species associated with iron. The technique can distinguish between free ions, coordinated ligands, and solid-state carbonates by analyzing the characteristic stretching and bending frequencies of the carbonate and bicarbonate groups.

When bicarbonate acts as a ligand to an Fe(II) center, its vibrational modes are altered compared to the free ion. Studies on bicarbonate binding in biological systems, such as photosystem II, reveal distinct frequencies for the asymmetric νₐₛ(CO) and symmetric νₛ(CO) stretching modes. nih.gov For instance, the νₛ(CO) mode of bicarbonate ligated to Fe²⁺ has been assigned at 1338 cm⁻¹, with a C-O-H bending mode, δ(COH), observed at 1258 cm⁻¹. nih.gov The low frequency of the asymmetric stretch is considered strong evidence that bicarbonate is a direct ligand to the iron center. nih.gov

In studies of CO₂ adsorption on hydroxylated iron oxide (Fe₂O₃) surfaces, which leads to the formation of adsorbed bicarbonate, characteristic absorption bands are observed. acs.orgepa.gov These bands are crucial for identifying the surface species involved in the broader iron-bicarbonate-carbonate system.

Table 1: Characteristic FTIR Absorption Bands for Bicarbonate Species on Iron Oxide Surfaces acs.org

Vibrational Mode Assignment Frequency (cm⁻¹)
δ₈(CO₂)oop Out-of-plane bend 820
ν₅(C−OH) C-OH stretch 1010
δ₄(COH) C-O-H in-plane bend 1220
ν₃(OCO)ₛ Symmetric O-C-O stretch 1410
ν₂(OCO)ₐ Asymmetric O-C-O stretch 1622

Data sourced from studies of CO₂ adsorption on nanoparticulate Fe₂O₃.

Isotope labeling, particularly substituting ¹²C with ¹³C, is a common method used in conjunction with FTIR to definitively assign bicarbonate-related vibrational modes. nih.govresearchgate.net

While iron(II) bicarbonate is an aqueous species, it readily precipitates as solid iron(II) carbonate (FeCO₃), the mineral siderite. X-ray Diffraction (XRD) and Mössbauer spectroscopy are premier techniques for the characterization of this solid phase.

X-ray Diffraction (XRD) provides definitive information on the crystal structure of solid materials. XRD analysis of siderite confirms its rhombohedral crystal system with the space group R-3c. researchgate.netwikipedia.org Precise measurements of the unit cell dimensions can be obtained, which are critical for identifying the pure phase and quantifying substitutions by other cations like Mn²⁺, Mg²⁺, or Ca²⁺. researchgate.net

Table 2: Crystallographic Data for Siderite (FeCO₃) from XRD Analysis researchgate.net

Parameter Value
Crystal System Rhombohedral
Space Group R-3c
Unit Cell (a) 4.6861(3) Å

Mössbauer Spectroscopy is uniquely sensitive to the nuclear environment of iron atoms, making it invaluable for studying iron-bearing compounds. wikipedia.org For siderite, ⁵⁷Fe Mössbauer spectroscopy provides precise information on the oxidation state (Fe²⁺), site symmetry, and magnetic properties. researchgate.netaip.orgresearchgate.netsrce.hr At room temperature, the spectrum of siderite is a characteristic quadrupole doublet, confirming the presence of Fe²⁺ in a non-cubic electric field gradient. researchgate.netsrce.hr The key parameters are the isomer shift (IS) and the quadrupole splitting (QS).

Table 3: Room Temperature ⁵⁷Fe Mössbauer Parameters for Siderite (FeCO₃)

Isomer Shift (IS) (mm/s) Quadrupole Splitting (QS) (mm/s) Reference(s)
1.23 - 1.24 1.80 - 1.81 researchgate.net
1.27 1.83 srce.hr
1.36 ± 0.03 2.06 ± 0.03 aip.org

Isomer shifts are typically reported relative to α-Fe foil.

Deviations in these parameters can indicate structural distortions or cation substitution. Furthermore, low-temperature Mössbauer spectroscopy can reveal magnetic ordering; siderite becomes antiferromagnetic below its Néel temperature of approximately 37-38 K. aip.org

Direct Nuclear Magnetic Resonance (NMR) spectroscopy of iron(II) bicarbonate is challenging. The Fe²⁺ ion is paramagnetic, which leads to significant broadening of NMR signals for nearby nuclei, often rendering them undetectable with standard techniques. nih.govresearchgate.nettamu.eduacs.org This phenomenon, known as the paramagnetic effect, arises from the interaction between the nuclear spins and the unpaired electrons of the metal ion. acs.org

Despite these challenges, specialized paramagnetic NMR (pNMR) methods can provide insight into the structure of molecules containing paramagnetic centers. acs.org However, a more common and effective approach for studying the bicarbonate component in this system is to use ¹³C NMR spectroscopy. nih.govnih.gov By using ¹³C-labeled bicarbonate, researchers can track the bicarbonate and carbonate species in solution. The chemical shifts of ¹³C are sensitive to the chemical environment, allowing for the differentiation between dissolved CO₂, bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻) ions. researchgate.netresearchgate.net This technique is particularly useful for studying the kinetics of CO₂ hydration and bicarbonate dehydration, which are fundamental processes in the iron-bicarbonate system. researchgate.net

Table 4: Representative ¹³C NMR Chemical Shifts for Carbonate Species in Aqueous Solution

Species Chemical Shift (ppm)
Bicarbonate (HCO₃⁻) ~160-161
Carbonate (CO₃²⁻) ~169-170

Note: Exact chemical shifts can vary with pH, temperature, and ionic strength.

Electrochemical Methods for Kinetic and Mechanistic Elucidation

Electrochemical techniques are essential for investigating the kinetics and mechanisms of reactions involving iron and bicarbonate, particularly in the context of corrosion. These methods can quantify reaction rates and probe the formation and properties of surface films.

Voltammetry and polarization techniques are used to study the anodic dissolution of iron and the formation of passive films in bicarbonate-containing solutions. researchgate.netxmu.edu.cnacs.org Potentiodynamic polarization curves, which plot current density as a function of applied potential, reveal key information about the corrosion process. In bicarbonate solutions, the dissolution of iron is often accelerated due to the formation of a soluble iron-carbonate complex, such as Fe(CO₃)₂²⁻. ampp.orgmdpi.com

Studies show that the anodic polarization curves for iron or carbon steel in bicarbonate solutions can exhibit one or two current peaks, corresponding to the formation and transformation of surface films. xmu.edu.cnampp.org These films can be composed of species like Fe(OH)₂, FeCO₃, and iron oxides (e.g., Fe₃O₄, Fe₂O₃). researchgate.netxmu.edu.cnresearchgate.net The corrosion potential (Ecorr) and corrosion current density (icorr), derived from these polarization curves, are critical parameters for quantifying the corrosion rate.

Table 5: Example Electrochemical Parameters for Carbon Steel in Bicarbonate Solutions

Bicarbonate Conc. (M) Environment Corrosion Potential (Ecorr) (V vs. SCE) Corrosion Current Density (icorr) (µA/cm²)
0.1 CO₂-saturated -0.68 to -0.72 ~150 - 200
0.5 Naturally aerated ~ -0.65 ~10 - 20

Values are illustrative and highly dependent on specific conditions like pH, temperature, chloride concentration, and steel type. researchgate.netresearchgate.netampp.orgelectrochemsci.org

These studies demonstrate that bicarbonate is not a passive electrolyte but an active participant in the iron dissolution mechanism, especially at near-neutral pH values. researchgate.net

The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive in-situ technique that measures minute mass changes on an electrode surface in real-time. wikipedia.orggamry.comtaylorfrancis.com This makes it exceptionally well-suited for studying the formation and dissolution of surface films, such as iron carbonate, during electrochemical processes. researchgate.net

In the context of iron(II) bicarbonate research, EQCM can directly monitor the precipitation of FeCO₃ onto an iron electrode surface. acs.org As iron dissolves anodically and reacts with bicarbonate in the solution, the mass of the electrode initially decreases. When the local concentration of Fe²⁺ and CO₃²⁻ exceeds the solubility product, a film of FeCO₃ precipitates, causing the mass of the electrode to increase. acs.org

Recent studies using Quartz Crystal Microbalance with Dissipation (QCMD), an advanced form of EQCM, have monitored the deposition of siderite particles onto both inert (gold) and reactive (iron) surfaces. acs.org This technique not only tracks the mass change (via frequency shift, Δf) but also the viscoelastic properties of the film (via dissipation change, ΔD), providing detailed insights into the film's structure and rigidity. acs.org This allows for a mechanistic understanding of how protective or non-protective corrosion product layers form and evolve over time.

The transient and reactive nature of iron(II) bicarbonate, also known as ferrous bicarbonate, necessitates the use of sophisticated analytical and theoretical methods for its study. Direct experimental characterization is often challenging due to its instability in solution. Therefore, computational chemistry, molecular modeling, and geochemical speciation models are indispensable tools for understanding its behavior, molecular interactions, and role in various chemical and environmental systems.

Density Functional Theory (DFT) Calculations for Molecular Interactions and Mechanisms

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. reddit.com For iron-containing molecules, DFT is particularly useful for its ability to handle the complexities of transition metal chemistry with a balance of accuracy and computational cost.

DFT calculations provide valuable insights into the molecular geometry, bonding, and electronic properties of iron(II) bicarbonate and its interactions with surrounding molecules. These calculations can elucidate the nature of the bonding between the ferrous iron (Fe²⁺) ion and the bicarbonate (HCO₃⁻) ligands. Key parameters that can be determined from DFT studies include bond lengths, bond angles, and vibrational frequencies, which are crucial for interpreting experimental spectroscopic data.

Furthermore, DFT can be employed to investigate the mechanisms of reactions involving iron(II) bicarbonate. This includes the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies for processes such as oxidation, precipitation, and ligand exchange. For instance, DFT studies can model the step-by-step process of Fe(II) oxidation to Fe(III), providing a molecular-level understanding of the electron transfer process and the role of bicarbonate in stabilizing the iron center.

Illustrative Data from DFT Studies on Similar Iron Complexes:

ParameterDescriptionTypical Calculated Value/Range
Fe-O Bond LengthThe distance between the iron atom and the oxygen atom of the bicarbonate ligand.2.0 - 2.2 Å
Coordination NumberThe number of ligand atoms directly bonded to the central iron atom.4 or 6
Spin StateThe total spin angular momentum of the iron ion (high-spin or low-spin).High-spin (quintet) is often the ground state for Fe(II) in weak-field ligand environments.
Activation Energy (Oxidation)The energy barrier for the oxidation of Fe(II) to Fe(III) in the presence of an oxidizing agent.Variable, depends on the specific reaction pathway and environment.

Note: The values in this table are illustrative and based on typical findings for aquated Fe(II) and other similar iron complexes, as specific DFT data for isolated iron(II) bicarbonate is not widely published.

Kinetic and Transport Modeling for Reaction Rate Prediction and Process Simulation

Kinetic and transport models are essential for predicting the fate of iron(II) bicarbonate in dynamic systems, such as natural waters and industrial processes. These models mathematically describe the rates of chemical reactions and the movement of chemical species over time and space.

Kinetic Modeling focuses on the rates of reactions involving iron(II) bicarbonate. The oxidation of aqueous Fe(II) is a key process, and its rate is significantly influenced by factors such as pH, temperature, the presence of dissolved oxygen, and the concentration of bicarbonate. Kinetic models for Fe(II) oxidation often consider the contributions of different aqueous iron species, such as Fe²⁺(aq), Fe(OH)⁺(aq), and Fe(HCO₃)⁺(aq), each with its own specific rate constant for reaction with oxygen.

The general rate law for the oxidation of Fe(II) can be expressed as:

-d[Fe(II)]/dt = k[Fe(II)][O₂]

Key Parameters in Kinetic and Transport Models for Iron(II) Bicarbonate Systems:

ParameterDescriptionTypical Range of Values
Oxidation Rate Constant (k)The second-order rate constant for the oxidation of aqueous Fe(II) by dissolved oxygen.Highly variable, strongly dependent on pH and temperature. Can range from 10⁻¹³ to 10⁻¹ M⁻¹s⁻¹ for different Fe(II) species.
Precipitation Rate ConstantThe rate at which solid iron minerals (e.g., siderite, FeCO₃) form from supersaturated solutions.Dependent on saturation state, temperature, and the presence of nucleation sites.
Advection VelocityThe bulk velocity of the fluid (e.g., groundwater flow rate).System-specific.
Dispersion CoefficientA measure of the spreading of a solute due to variations in flow velocity.System-specific.

Thermodynamic Stability Diagrams (e.g., Eh-pH) and Geochemical Speciation Models

Thermodynamic stability diagrams and geochemical speciation models are fundamental tools for understanding the equilibrium chemistry of iron(II) bicarbonate in aqueous systems.

Eh-pH Diagrams , also known as Pourbaix diagrams, illustrate the thermodynamically stable phases of an element as a function of electrochemical potential (Eh) and pH. For the Fe-C-H₂O system, these diagrams show the conditions under which dissolved iron species (like Fe²⁺ and FeHCO₃⁺), solid iron carbonates (like siderite, FeCO₃), and iron oxides/hydroxides (like Fe(OH)₂ and Fe₃O₄) are stable. These diagrams are invaluable for predicting the long-term behavior of iron in various environments, from geological formations to corrosion processes.

A typical Eh-pH diagram for an iron-carbonate system will show that at low pH and reducing conditions, dissolved Fe²⁺ is the dominant species. As pH increases, the stability field of siderite (FeCO₃) is encountered, indicating that under these conditions, iron(II) will precipitate as iron carbonate if sufficient carbonate is present. At higher Eh (oxidizing conditions), Fe(II) species are unstable and are replaced by Fe(III) oxides and hydroxides such as hematite (B75146) (Fe₂O₃) and goethite (FeOOH).

Geochemical Speciation Models are computer programs that calculate the equilibrium distribution of chemical species in an aqueous solution. Given the total concentrations of dissolved components (e.g., iron, carbonate, major ions), pH, and temperature, these models can determine the concentrations of free ions and various complexes, such as FeHCO₃⁺. They also calculate the saturation indices (SI) for various minerals, which indicate whether a mineral is likely to precipitate (SI > 0), dissolve (SI < 0), or is at equilibrium (SI = 0).

Geochemical models are widely used to interpret water chemistry data and to predict the effects of changes in environmental conditions on mineral solubility and water quality.

Key Thermodynamic Data for Iron(II) Bicarbonate Systems:

ParameterDescriptionValue
Solubility Product (Ksp) of Siderite (FeCO₃)The equilibrium constant for the dissolution of siderite.~10⁻¹⁰.⁷ at 25°C
Formation Constant (log K) of FeHCO₃⁺The equilibrium constant for the formation of the aqueous iron(II) bicarbonate complex.~2.9

Q & A

[Basic] How can researchers synthesize and characterize hydrogencarbonic acid iron compounds methodologically?

To synthesize this compound compounds, dissolve iron precursors (e.g., FeCl₃) in a controlled carbonic acid (H₂CO₃) environment under inert conditions to prevent oxidation. Use stoichiometric calculations to balance reactant ratios. For characterization:

  • X-ray diffraction (XRD) identifies crystalline phases .
  • FT-IR spectroscopy verifies functional groups (e.g., carbonate ligands) .
  • SEM/EDS analyzes morphology and elemental composition .
  • pH titration monitors reaction progress and stability .

[Basic] What analytical techniques are critical for validating the structural integrity of this compound complexes?

Prioritize synchrotron-based X-ray absorption spectroscopy (XAS) to probe local iron coordination environments. Combine with thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways. Cross-validate results with Mössbauer spectroscopy for iron oxidation states .

[Advanced] How should experimental designs account for variable environmental conditions (e.g., pH, temperature) in studying this compound stability?

Design a multifactorial experiment with controlled variables:

  • pH gradients (3–9) to simulate aqueous environments .
  • Temperature ranges (25–100°C) to assess thermodynamic stability.
  • Control groups : Use inert gas purging (e.g., N₂) to isolate oxidation effects. Apply ANOVA to analyze variance across conditions .

[Advanced] How can contradictions in thermodynamic data for this compound reactions be resolved?

Address discrepancies by:

  • Replicating experiments under identical conditions to rule out instrumental error .
  • Meta-analysis of published ΔG and ΔH values, highlighting methodological differences (e.g., calorimetry vs. computational models).
  • Error propagation analysis to quantify uncertainties in measurements .

[Advanced] What mechanistic pathways explain the decomposition of this compound under UV irradiation?

Propose a photo-redox mechanism :

  • UV light induces ligand-to-metal charge transfer, reducing Fe³⁺ to Fe²⁺.
  • Monitor intermediates via time-resolved UV-Vis spectroscopy .
  • Validate with electron paramagnetic resonance (EPR) to detect radical species .

[Basic] How to conduct a systematic literature review on this compound synthesis methods?

  • Use PubMed/Scopus filters for peer-reviewed journals, excluding non-academic sources.
  • Keywords: "iron carbonate complexes," "carbonic acid coordination chemistry."
  • Critically evaluate methodologies in 10–15 seminal papers, tabulating synthesis conditions (e.g., solvent, temperature) .

[Advanced] What strategies mitigate data overload in large-scale spectroscopic studies of this compound?

  • Raw data archiving : Store large datasets (e.g., XRD patterns) in appendices or repositories .
  • Dimensionality reduction : Apply principal component analysis (PCA) to FT-IR spectra for pattern recognition .

[Advanced] How does computational modeling enhance understanding of this compound’s electronic properties?

  • Perform density functional theory (DFT) calculations to predict bond angles, redox potentials, and ligand exchange kinetics.
  • Validate with experimental cyclic voltammetry data .

[Basic] What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Document step-by-step protocols with exact molar ratios, stirring rates, and purification steps (e.g., dialysis membranes).
  • Share open-access datasets (e.g., reaction yields, characterization files) via platforms like Zenodo .

[Advanced] How to ethically address discrepancies between lab-scale and theoretical studies of this compound?

  • Disclose limitations in materials and methods sections (e.g., purity of reagents, instrument calibration).
  • Publish negative results to prevent publication bias. Reference prior clinical trial frameworks for transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.